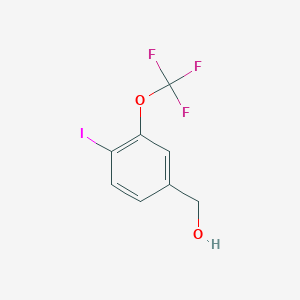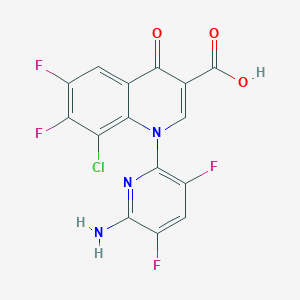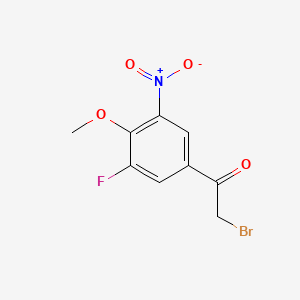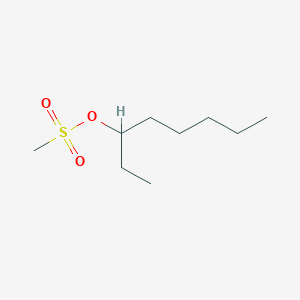
6-Bromo-3-chloro-2-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-chloro-2-nitrophenol is an aromatic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-2-nitrophenol typically involves multi-step reactions starting from phenol derivatives. One common method involves the nitration of 2-bromophenol followed by chlorination. The nitration step is carried out using concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The subsequent chlorination is performed using chlorine gas or a chlorinating agent like thionyl chloride under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-chloro-2-nitrophenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of electron-withdrawing groups (nitro, bromo, and chloro) that influence the reactivity of the aromatic ring.
Nucleophilic Aromatic Substitution (NAS): The presence of halogens makes the compound susceptible to NAS reactions, where nucleophiles can replace the halogen atoms under appropriate conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Chlorination: Chlorine gas or thionyl chloride.
Reduction: Hydrogen gas with a catalyst or metal hydrides.
NAS: Strong nucleophiles like alkoxides or amines under basic conditions.
Major Products Formed
Reduction: Formation of 6-Bromo-3-chloro-2-aminophenol.
NAS: Formation of substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromo-3-chloro-2-nitrophenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-chloro-2-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The halogen atoms influence the compound’s reactivity and binding affinity to various enzymes and receptors . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
6-Bromo-3-chloro-2-nitrophenol can be compared with other halogenated nitrophenols such as:
- 2-Bromo-4-nitrophenol
- 2-Chloro-4-nitrophenol
- 2,6-Dichloro-4-nitrophenol
These compounds share similar structural features but differ in the position and type of halogen substituents. The unique combination of bromine, chlorine, and nitro groups in this compound imparts distinct chemical properties and reactivity, making it suitable for specific applications .
Propiedades
Fórmula molecular |
C6H3BrClNO3 |
|---|---|
Peso molecular |
252.45 g/mol |
Nombre IUPAC |
6-bromo-3-chloro-2-nitrophenol |
InChI |
InChI=1S/C6H3BrClNO3/c7-3-1-2-4(8)5(6(3)10)9(11)12/h1-2,10H |
Clave InChI |
IAFPIQCKHQCCRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1Cl)[N+](=O)[O-])O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13429929.png)

![7-Isopropyl-5-azaspiro[2.4]heptane](/img/structure/B13429950.png)
![Magnesium, chloro[4-(trifluoromethyl)phenyl]-](/img/structure/B13429952.png)

![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13429964.png)

![2-[2-[(2S)-2-Oxiranylmethoxy]phenyl]-2-(2-phenylethyl)-1,3-dioxolane](/img/structure/B13429978.png)


![5-chloro-7-[(3S)-3-methylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one](/img/structure/B13429992.png)


